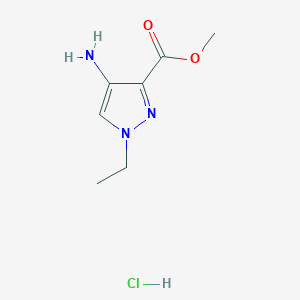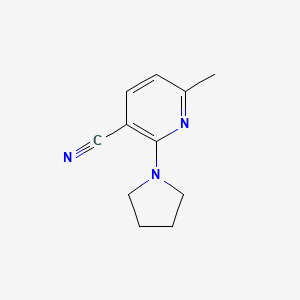
6-Methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile
描述
The compound “6-Methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile” is a nitrogen-containing heterocyclic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for “6-Methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile” were not found, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine and pyridine rings in related compounds adopt half-chair and planar conformations, respectively .Chemical Reactions Analysis
The pyrrolidine ring is a versatile scaffold that can be used to efficiently explore the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .科学研究应用
Synthesis and Analysis
- Synthesis Protocols : Novel synthesis protocols have been developed for pyridine derivatives, including methods involving 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, a structurally similar compound (Tranfić et al., 2011).
- Spectroscopic Analysis : Extensive spectroscopic analysis, including X-ray, FT-IR, FT-R, and NMR, has been conducted on related pyridine derivatives to understand their structural and chemical properties (Tranfić et al., 2011).
Antimicrobial Activity
- Antibacterial Properties : Certain pyridine derivatives have shown significant antibacterial activity against various bacteria, suggesting potential applications in antimicrobial treatments (Bogdanowicz et al., 2013).
Optical and Structural Properties
- Optical Properties : The optical properties of similar pyridine derivatives have been investigated, offering insights into their potential applications in optical and electronic devices (Palani et al., 2004).
Antioxidant Activity
- Antioxidant Potential : Novel heterocyclic pyridine derivatives have demonstrated potent antioxidant activity, indicating possible use in oxidative stress-related applications (Kawale et al., 2017).
Corrosion Inhibition
- Copper Corrosion Inhibition : Aryl pyrazolo pyridine derivatives, related to the compound of interest, have been studied for their effectiveness in inhibiting copper corrosion, suggesting applications in materials science (Sudheer & Quraishi, 2015).
Antituberculosis Activity
- Antituberculosis Effects : Synthesized pyridine derivatives have shown significant antituberculosis activity, highlighting their potential in treating tuberculosis (Miszke et al., 2008).
Structural Analysis
- X-ray Diffraction Analysis : The structure of thioanalogues of pyridine derivatives has been extensively studied through X-ray diffraction, providing detailed insights into their molecular configuration (Wojciechowska-Nowak et al., 2011).
Supramolecular Aggregation
- Molecular Interactions : Studies on the supramolecular aggregation of pyridine derivatives offer insights into their potential applications in molecular engineering and nanotechnology (Low et al., 2007).
Chemical Transformations
- Nucleophilic Reactions : Research on the chemical reactivity of similar pyridine derivatives under nucleophilic conditions can inform synthetic chemistry and drug design (Ibrahim & El-Gohary, 2016).
Device Characterization
- Electronic Devices : Pyrazolo[4,3-b] pyridine derivatives have been characterized for their use in electronic devices, indicating potential applications in electronics and photonics (El-Menyawy et al., 2019).
Corrosion Inhibitors
- Corrosion Inhibition in Metals : Pyrazolopyridine derivatives have been synthesized and tested as corrosion inhibitors for mild steel, showcasing their utility in industrial applications (Dandia et al., 2013).
Anticancer and Antibacterial Studies
- Anticancer and Antibacterial Effects : Novel pyridine derivatives have been evaluated for their antibacterial and anticancer activities, suggesting potential therapeutic applications (Elewa et al., 2021).
未来方向
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring is a significant feature in this regard, and future research may focus on the design of new pyrrolidine compounds with different biological profiles .
属性
IUPAC Name |
6-methyl-2-pyrrolidin-1-ylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9-4-5-10(8-12)11(13-9)14-6-2-3-7-14/h4-5H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABFCISJCPSYJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



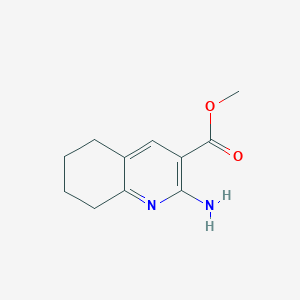
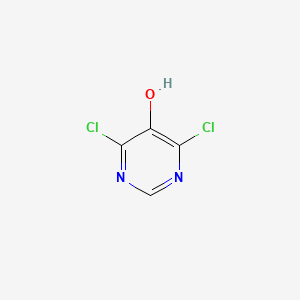


![(6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1419548.png)
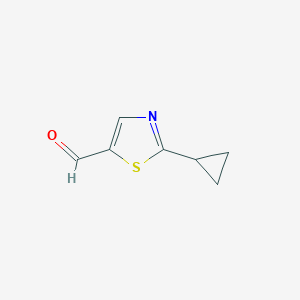
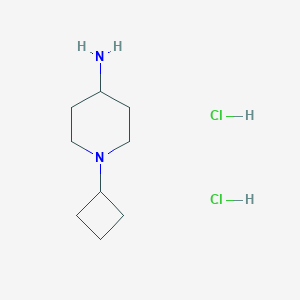
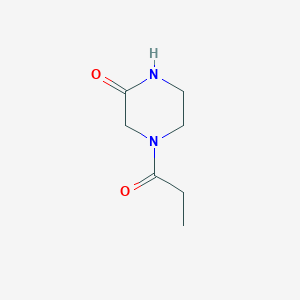
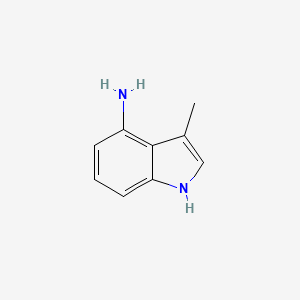
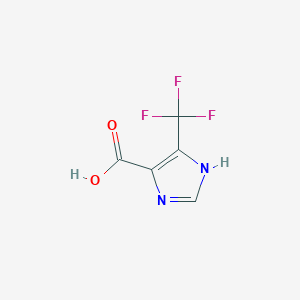
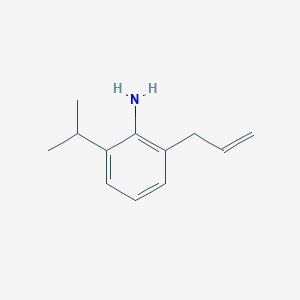
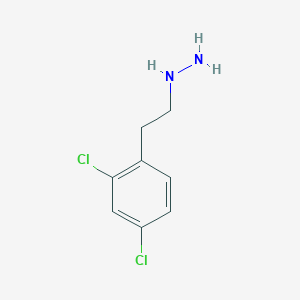
![2-[5-[Bis(carboxymethyl)amino]-4-cyanothiophen-3-yl]acetic acid](/img/structure/B1419562.png)
